molecular formula C3H6N6O B14173062 N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide CAS No. 10444-78-7

N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide

Cat. No.: B14173062
CAS No.: 10444-78-7
M. Wt: 142.12 g/mol
InChI Key: YKSFRXYTEZFMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine typically involves the reaction of amines with sodium azide and triethyl orthoformate under catalyzed conditions. Various catalysts such as Yb(OTf)3 and zinc salts can be used to facilitate the reaction . Industrial production methods often employ microwave-assisted synthesis to achieve high yields and short reaction times .

Chemical Reactions Analysis

1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine involves its interaction with molecular targets through its nitrogen-rich structure. The compound can act as a ligand, forming stable complexes with metal ions. Its high nitrogen content also allows it to participate in various chemical reactions, contributing to its versatility in different applications .

Properties

CAS No.

10444-78-7

Molecular Formula

C3H6N6O

Molecular Weight

142.12 g/mol

IUPAC Name

N-methyl-N-(1-methyltetrazol-5-yl)nitrous amide

InChI

InChI=1S/C3H6N6O/c1-8-3(4-5-6-8)9(2)7-10/h1-2H3

InChI Key

YKSFRXYTEZFMGR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)N(C)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.